N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride
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Overview
Description
VU0155069 is a selective inhibitor of phospholipase D1 (PLD1), an enzyme involved in various physiological processes such as membrane trafficking, cytoskeletal reorganization, and cell migration. This compound has shown significant potential in inhibiting tumor cell invasion and inflammasome activation, making it a valuable tool in scientific research .
Preparation Methods
The synthesis of VU0155069 involves several steps, starting with the preparation of intermediate compoundsThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions
Chemical Reactions Analysis
VU0155069 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
VU0155069 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of phospholipase D1 and its effects on various biochemical pathways.
Biology: Employed in research on cell signaling, membrane dynamics, and cytoskeletal reorganization.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, sepsis, and cancer. .
Mechanism of Action
VU0155069 exerts its effects by selectively inhibiting phospholipase D1. This inhibition disrupts the enzyme’s role in membrane trafficking, cytoskeletal reorganization, and cell migration. The compound indirectly inhibits caspase-1 activity, which is involved in the activation of inflammatory cytokines such as interleukin-1β. This mechanism makes VU0155069 effective in reducing inflammation and tumor cell invasion .
Comparison with Similar Compounds
VU0155069 is unique in its high selectivity for phospholipase D1 over phospholipase D2. Similar compounds include:
VU0155056: Another selective inhibitor of phospholipase D1, but with different selectivity and potency profiles.
VU0285655-1: Inhibits phospholipase D1 and has been studied for its effects on reactive oxygen species generation in neutrophils
VU0155069 stands out due to its high selectivity and potency, making it a valuable tool for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN4O2.ClH/c1-17(28-25(32)20-7-6-18-4-2-3-5-19(18)14-20)16-30-12-10-22(11-13-30)31-24-9-8-21(27)15-23(24)29-26(31)33;/h2-9,14-15,17,22H,10-13,16H2,1H3,(H,28,32)(H,29,33);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQULTQQAHGYYDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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